4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 308.37 g/mol. It is classified as an organic compound, specifically a benzamide derivative, characterized by the presence of a cyano group and a hydroxyphenylpentyl side chain. The compound has garnered interest in medicinal chemistry due to its potential biological activities.
The compound is cataloged under the CAS number 1788833-27-1 and is available from various chemical suppliers, indicating its accessibility for research purposes. As a benzamide derivative, it falls under the broader category of amides, which are compounds derived from carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of 4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide can involve several steps, typically starting from readily available precursors. A common approach includes:
The reaction conditions, such as temperature and reaction time, are crucial for optimizing yield and purity. For example, reactions may be conducted at room temperature for several hours or under reflux conditions depending on the reactivity of the substrates involved.
The molecular structure of 4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide features:
The SMILES representation for this compound is OCCC(c1ccccc1)CCNC(=O)c1ccc(cc1)C#N, which provides insight into its structural configuration.
4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide may undergo various chemical reactions typical for amides:
Relevant data such as pKa values can provide insight into its acidity/basicity profile, which affects solubility and reactivity in biological systems .
4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide has potential applications in:
CAS No.: 540-92-1
CAS No.: 118013-66-4
CAS No.: 73679-07-9
CAS No.:
CAS No.: 18209-75-1
CAS No.: 3672-03-5